molecular formula C11H11NO3 B1599802 2-(7-methoxy-1H-indol-3-yl)acetic Acid CAS No. 850008-37-6

2-(7-methoxy-1H-indol-3-yl)acetic Acid

Cat. No. B1599802
M. Wt: 205.21 g/mol
InChI Key: QAXDOPMLHZGKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxy-1H-indol-3-yl)acetic acid, also known as MAA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone. MAA has been studied for its ability to act as a synthetic auxin, meaning it can mimic the effects of IAA in plants. In addition, MAA has been studied for its potential to act as a modulator of gene expression and its ability to interact with various proteins.

Scientific Research Applications

  • Chemoprotective Agent : A derivative of 2-(7-methoxy-1H-indol-3-yl)acetic Acid, known as MMINA, has been studied for its potential protective effects against organ damage caused by cisplatin, a chemotherapy drug. This research focused on mitigating cisplatin-induced hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity in rats. The studies included analyzing various enzymatic and molecular biomarkers, histopathological studies, and molecular docking studies to understand the mechanisms of action of MMINA against cisplatin-induced toxicities​​.

  • Antiviral Activity : Indole derivatives have been reported to possess antiviral properties. For instance, certain derivatives have shown considerable activity against Herpes Simplex virus-1 (HSV-1). Additionally, indole-based spirothiazolidinones demonstrated inhibitory action against yellow fever and Punta Toro virus. These findings highlight the potential of indole derivatives, including those related to 2-(7-methoxy-1H-indol-3-yl)acetic Acid, in antiviral research​​.

  • Anti-inflammatory and Analgesic Activities : Indole-based compounds, including derivatives of 2-(7-methoxy-1H-indol-3-yl)acetic Acid, have been identified as COX-1 and COX-2 inhibitors, which are significant in managing inflammation and pain. Several studies have shown the effectiveness of these compounds in reducing inflammation and pain in various models. This includes research on indole containing isoxazole derivatives as sPLA2 inhibitory agents and other derivatives showing significant anti-inflammatory and analgesic activities​​.

  • Oxidative Stress and Antioxidants Biomarkers : The effect of indole derivatives on oxidative stress biomarkers has been a subject of research. These studies have explored the impact of these compounds on reducing oxidative stress-induced damage in various organ systems, highlighting their potential as antioxidants​​​​.

properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDOPMLHZGKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471332
Record name 2-(7-methoxy-1H-indol-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-1H-indol-3-yl)acetic Acid

CAS RN

850008-37-6
Record name 2-(7-methoxy-1H-indol-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KC Sue - researchspace.auckland.ac.nz
The overuse of antibiotics and reluctance to invest in novel antibiotics has led to an increasing number of problematic microbial infections due to antimicrobial resistance. The discovery …
Number of citations: 0 researchspace.auckland.ac.nz

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